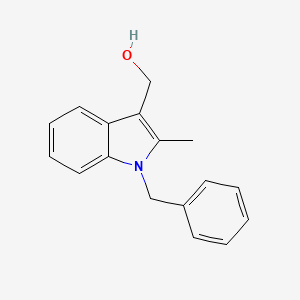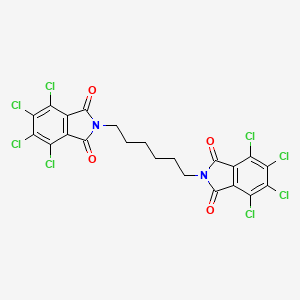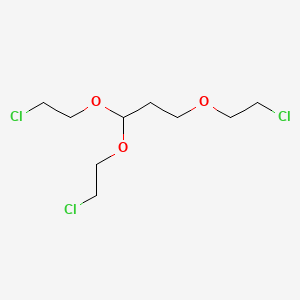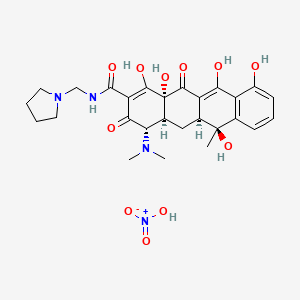
9,10-Anthracenedicarboxylic acid, 9,10-dihydro-, bis(2-(diethylamino)ethyl) ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Anthracenedicarboxylic acid, 9,10-dihydro-, bis(2-(diethylamino)ethyl) ester, hydrochloride: is a complex organic compound derived from anthracene. This compound is notable for its unique structure, which includes an anthracene core with carboxylic acid groups at the 9 and 10 positions, and esterified with bis(2-(diethylamino)ethyl) groups. The hydrochloride form indicates the presence of hydrochloric acid, which is often used to form salts of organic compounds to enhance their solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedicarboxylic acid, 9,10-dihydro-, bis(2-(diethylamino)ethyl) ester, hydrochloride typically involves several steps:
Oxidation of Anthracene: Anthracene is oxidized to form 9,10-anthracenedicarboxylic acid. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Esterification: The carboxylic acid groups are then esterified with 2-(diethylamino)ethanol in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC).
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the ester.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is also common in industrial settings.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene core, leading to the formation of quinones.
Reduction: Reduction reactions can convert the ester groups back to alcohols or the carboxylic acids.
Substitution: The diethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: 9,10-Anthracenedicarboxylic acid or its alcohol derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Fluorescent Materials: Due to its conjugated π-system, the compound is used in the development of fluorescent materials for sensors and imaging.
Metal-Organic Frameworks (MOFs): It serves as a ligand in the synthesis of MOFs for gas storage and separation.
Biology and Medicine:
Drug Delivery: The ester groups can be modified to attach drug molecules, making it useful in targeted drug delivery systems.
Fluorescent Probes: Used in biological imaging to track cellular processes.
Industry:
Dyes and Pigments: The compound’s fluorescent properties make it valuable in the production of dyes and pigments.
Catalysts: It can act as a ligand in catalytic processes, enhancing reaction rates and selectivity.
作用机制
The mechanism of action of 9,10-Anthracenedicarboxylic acid, 9,10-dihydro-, bis(2-(diethylamino)ethyl) ester, hydrochloride largely depends on its application:
Fluorescent Materials: The compound absorbs light and re-emits it at a different wavelength due to its conjugated π-system.
Drug Delivery: The ester groups can be hydrolyzed in the body to release the active drug molecules at the target site.
Catalysis: As a ligand, it can coordinate with metal centers, altering their electronic properties and facilitating catalytic cycles.
相似化合物的比较
9,10-Anthracenedicarboxylic acid: The parent compound without esterification.
9-Anthracenecarboxylic acid: A simpler derivative with only one carboxylic acid group.
9,10-Dibromoanthracene: A halogenated derivative used in different chemical applications.
Uniqueness:
Enhanced Solubility: The diethylaminoethyl ester groups and hydrochloride salt form enhance the compound’s solubility in aqueous and organic solvents.
Versatility: The compound’s ability to undergo various chemical reactions and its applications in multiple fields make it unique compared to its simpler analogs.
属性
CAS 编号 |
74220-03-4 |
|---|---|
分子式 |
C28H39ClN2O4 |
分子量 |
503.1 g/mol |
IUPAC 名称 |
2-[10-[2-(diethylamino)ethoxycarbonyl]-9,10-dihydroanthracene-9-carbonyl]oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C28H38N2O4.ClH/c1-5-29(6-2)17-19-33-27(31)25-21-13-9-11-15-23(21)26(24-16-12-10-14-22(24)25)28(32)34-20-18-30(7-3)8-4;/h9-16,25-26H,5-8,17-20H2,1-4H3;1H |
InChI 键 |
WCVMWVZJLWCFIC-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CCOC(=O)C1C2=CC=CC=C2C(C3=CC=CC=C13)C(=O)OCCN(CC)CC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


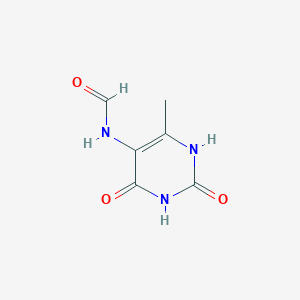
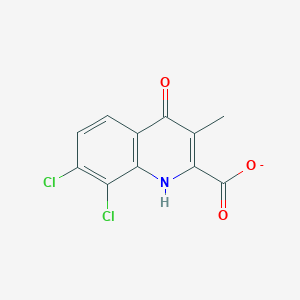
![5-(aminomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene-1,2-diol](/img/structure/B13778639.png)
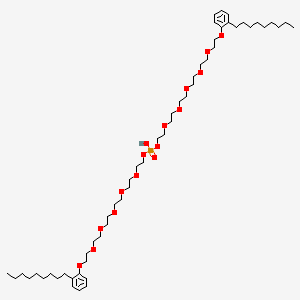

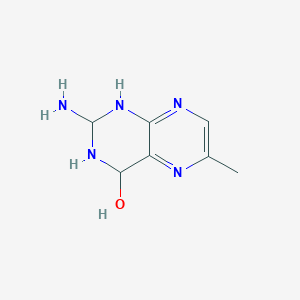
![N-[(2S)-pyrrolidin-2-ylmethyl]isoquinoline-5-sulfonamide](/img/structure/B13778657.png)
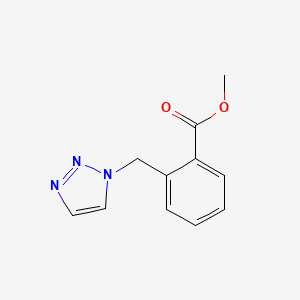
![1,1'-(Phenylphosphorothioyl)bis[4-(3-chlorophenyl)piperazine]](/img/structure/B13778685.png)
